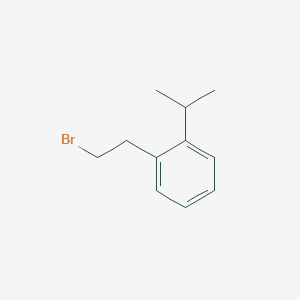

1-(2-Bromoethyl)-2-isopropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

PXLVPCDWWDSCDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1CCBr |

Origin of Product |

United States |

Historical Context and Evolution of Substituted Phenethyl Bromides in Chemical Research

Substituted phenethyl bromides, the chemical family to which 1-(2-bromoethyl)-2-isopropylbenzene belongs, have a rich history intertwined with the development of pharmaceuticals and agrochemicals. The core structure, a phenethyl group attached to a bromine atom, provides a reactive handle for introducing the phenethyl moiety into larger molecules through nucleophilic substitution and coupling reactions.

Early research into related structures dates back to the early 20th century with the synthesis and marketing of drugs like Phenobarbital in 1912, which, while not a direct derivative, highlighted the importance of substituted phenyl-ethyl structures in medicinal chemistry. google.com In the mid-20th century, the metabolic pathways of simple phenethyl bromides were being investigated, laying the groundwork for understanding their behavior in biological systems. bloomtechz.comchembk.com

More recently, the utility of substituted phenethyl bromides as key intermediates has become more pronounced. For instance, (2-bromoethyl)benzene (B7723623) is a known precursor in the synthesis of various pharmaceuticals. datapdf.comlibretexts.org It has been employed in the creation of fingolimod, a medication used to treat multiple sclerosis, and in the synthesis of certain fentanyl derivatives, which are potent analgesics. ontosight.aibldpharm.com These applications underscore the strategic importance of the phenethyl bromide scaffold in constructing complex, biologically active molecules. The specific substitution pattern on the aromatic ring, such as the 2-isopropyl group in the title compound, offers a way to fine-tune the steric and electronic properties of the resulting products.

Strategic Position of 1 2 Bromoethyl 2 Isopropylbenzene As a Synthetic Intermediate

1-(2-Bromoethyl)-2-isopropylbenzene is characterized by a bromoethyl group attached to a benzene (B151609) ring, with an isopropyl group at the adjacent ortho position. This specific arrangement positions it as a potentially valuable, though underexplored, synthetic intermediate. The bromoethyl group is a versatile functional handle, susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of a wide range of functionalities such as amines, azides, cyanides, and alkoxides.

The primary role of this compound would be to introduce the 2-isopropylphenethyl moiety into a target molecule. This could be particularly useful in the synthesis of novel pharmaceutical candidates or agrochemicals where the lipophilic isopropyl group can influence potency, selectivity, or metabolic stability. For example, amination of this compound would yield 2-isopropylphenethylamine, a scaffold for various biologically active compounds. While specific literature detailing the use of this exact ortho-isomer is scarce, the reactions of its close relatives are well-documented.

The presence of the bulky isopropyl group at the ortho position is expected to exert a significant steric influence on the reactivity of the bromoethyl side chain and the aromatic ring, a factor that synthetic chemists can exploit to control regioselectivity in further transformations.

Table 1: Comparison of Related Phenethyl Bromide Derivatives

| Compound Name | CAS Number | Documented Applications/Significance |

| (2-Bromoethyl)benzene (B7723623) | 103-63-9 | Intermediate for pharmaceuticals (e.g., fingolimod, fentanyl derivatives) and other organic compounds. datapdf.comlibretexts.orgontosight.aibldpharm.com |

| 1-(2-Bromoethyl)-4-isopropylbenzene | 35338-68-2 | Commercially available isomer; potential intermediate for para-substituted phenethyl derivatives. chemsrc.comchemicalbook.com |

| 1-(Bromomethyl)-2-isopropylbenzene | 103324-37-4 | A related benzylic bromide used for introducing a 2-isopropylbenzyl group. rsc.org |

| This compound | Not found | Potential precursor for ortho-substituted phenethyl derivatives; reactivity influenced by ortho-isopropyl group. |

Overview of Current Challenges and Opportunities in Aryl Alkyl Halide Chemistry

Investigation of Direct Bromination Routes to Form this compound

Direct bromination methods offer a potential route to synthesize this compound, primarily through the manipulation of the side chain of a 2-isopropylbenzene derivative. These strategies focus on the selective addition of bromine to an ethylenic or saturated side chain.

Free-Radical Addition Strategies for Side-Chain Bromination

The free-radical addition of hydrogen bromide (HBr) to an alkene is a well-established method for preparing alkyl halides. orgoreview.com This reaction typically proceeds via an anti-Markovnikov addition pathway in the presence of peroxides, which act as radical initiators. chemistryscore.comchemistrysteps.com The process is initiated by the homolytic cleavage of the peroxide to form free radicals, which then react with HBr to generate a bromine radical. orgoreview.comlibretexts.org This bromine radical subsequently attacks the alkene at the less substituted carbon, leading to the formation of a more stable carbon radical intermediate. libretexts.orglibretexts.org The reaction chain propagates as this carbon radical abstracts a hydrogen atom from another HBr molecule. libretexts.org

For the synthesis of this compound, this would involve the reaction of 2-isopropylstyrene with HBr in the presence of a peroxide initiator. The bromine radical would add to the terminal carbon of the vinyl group, forming a more stable benzylic radical. Subsequent hydrogen abstraction from HBr would yield the desired product. However, a significant challenge in free-radical reactions is the potential for the formation of mixed products. orgoreview.com

Optimization of Anti-Markovnikov Addition to 1-(2-isopropylphenyl)ethene Precursors

The anti-Markovnikov addition of HBr to 1-(2-isopropylphenyl)ethene (2-isopropylstyrene) is a key strategy for the synthesis of this compound. libretexts.org This regioselectivity is achieved under conditions that favor a free-radical mechanism, typically involving the use of peroxides or exposure to light. doubtnut.comlumenlearning.com The presence of peroxides initiates the formation of bromine radicals, which then add to the terminal carbon of the alkene, leading to the formation of the more stable secondary benzylic radical. chemistrysteps.comlibretexts.org This intermediate then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product. chemistrysteps.com

It is important to note that in the absence of radical initiators, the addition of HBr to alkenes follows the Markovnikov rule, proceeding through an electrophilic addition mechanism to form a more stable carbocation. orgoreview.comchemistryscore.com Therefore, careful control of reaction conditions is crucial to ensure the desired anti-Markovnikov regioselectivity. The use of freshly distilled alkenes and the exclusion of air can help favor the ionic mechanism, leading to the Markovnikov product. chemistryscore.com Conversely, the intentional addition of peroxides promotes the radical pathway. chemistryscore.com

| Reaction Condition | Mechanism | Major Product |

| HBr | Electrophilic Addition | 1-Bromo-1-(2-isopropylphenyl)ethane |

| HBr, Peroxides | Free-Radical Addition | This compound |

Exploration of Alternative Synthetic Approaches to this compound

Besides direct bromination, several other synthetic routes can be employed to produce this compound. These methods often involve the transformation of other functional groups into the desired bromoethyl moiety.

Reductive Functionalization of Corresponding Alcohols

A common alternative approach involves the conversion of the corresponding alcohol, 2-(2-isopropylphenyl)ethanol, to this compound. This transformation can be achieved by treating the alcohol with a brominating agent. For instance, reaction with aqueous concentrated hydrobromic acid (HBr) in a solvent like dichloromethane (B109758) can yield the desired alkyl bromide. chemicalbook.com However, the reactivity of the resulting bromomethyl compounds can sometimes lead to side reactions, such as the formation of acetyl derivatives when HBr in acetic acid is used. sci-hub.se

Oxidative Coupling Reactions in the Formation of this compound

Oxidative coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds through an oxidative process, are a cornerstone of modern organic synthesis. wikipedia.orgrsc.org These reactions are often catalyzed by transition metals like palladium. rsc.org While direct oxidative coupling to form the bromoethyl group is not a standard method, related strategies could be envisioned. For example, a palladium-catalyzed oxidative cross-coupling could potentially be used to couple a suitable bromoethylating agent with an organometallic derivative of 2-isopropylbenzene. rsc.org However, the direct application of oxidative coupling for the synthesis of this compound is not well-documented in the provided search results.

Ullmann Reaction Pathways for Introducing Bromoethyl Moieties

The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comiitk.ac.in A variation, known as the Ullmann-type reaction or Ullmann condensation, involves the coupling of an aryl halide with a nucleophile, such as an alcohol or an amine, in the presence of copper. organic-chemistry.org While the classic Ullmann reaction is not directly applicable to the synthesis of this compound, a modified Ullmann-type approach could potentially be used. This might involve the reaction of a bromoethyl-containing nucleophile with a 2-isopropylphenyl halide in the presence of a copper catalyst. However, Ullmann reactions often require harsh conditions and can have low yields. byjus.com More modern palladium-catalyzed coupling reactions are often preferred. wikipedia.org

| Starting Material | Reagents | Product | Reference |

| 2-(2-Isopropylphenyl)ethanol | HBr, CH₂Cl₂ | This compound | chemicalbook.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety and efficiency. While dedicated research on green routes for this specific molecule is not abundant, the principles can be applied to its plausible synthetic pathways, primarily the conversion of 2-isopropylphenylethanol to the target alkyl bromide. This transformation is a cornerstone of organic synthesis, and its "greenness" can be evaluated through several key principles established by Anastas and Warner. core.ac.ukresearchgate.net

Atom Economy and Reagent Selection:

The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a primary consideration. researchgate.netsavemyexams.com The synthesis of this compound from its corresponding alcohol can be achieved using various brominating agents, each with a different atom economy.

Safer Solvents and Reaction Conditions:

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries or their complete elimination. skpharmteco.com Historically, the synthesis of alkyl bromides and other benzylic brominations often employed hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and dichloromethane (CH₂Cl₂). claremont.eduresearchgate.net These solvents are now recognized for their toxicity and environmental harm, such as ozone depletion. researchgate.netpsu.edu

Modern green approaches focus on substituting these with more benign alternatives. Solvents like ethyl acetate, diethyl carbonate, or acetonitrile (B52724) are considered more environmentally friendly choices for bromination reactions. claremont.eduresearchgate.netpsu.edu Research has demonstrated successful benzylic brominations in these greener solvents, sometimes enhanced with microwave assistance to reduce reaction times and energy input. claremont.edupsu.edu Furthermore, solvent-free methodologies, using solid reagents or ionic liquids, represent an ideal green pathway by completely avoiding the use of volatile organic compounds. researchgate.netacgpubs.org For example, pyridinium-based ionic liquids have been used for the efficient conversion of alcohols to alkyl bromides without any additional solvent. researchgate.net

Catalysis and Energy Efficiency:

Catalytic processes are preferred over stoichiometric ones as they reduce waste by using small amounts of a substance to facilitate a reaction multiple times. The conversion of alcohols to alkyl halides can be acid-catalyzed. libretexts.org More advanced methods involve gas-liquid phase-transfer catalysis (GL-PTC), where a solution of the alcohol and hydrobromic acid is passed over a solid-supported catalyst, such as a phosphonium (B103445) salt on silica (B1680970) gel, to continuously produce the alkyl halide. rsc.org This method avoids the large quantities of byproducts associated with stoichiometric Lewis acid catalysts like ZnCl₂. rsc.org

Energy efficiency is another key tenet of green chemistry. The use of microwave irradiation or visible light can significantly accelerate reaction rates, reducing the need for prolonged heating and thereby lowering energy consumption. claremont.eduresearchgate.net These techniques have been successfully applied to various bromination reactions, making them faster and more energy-efficient. claremont.edupsu.edu

The following table provides a comparative overview of different potential methods for synthesizing this compound from 2-isopropylphenylethanol, evaluated through the lens of green chemistry principles.

Table 1: Comparison of Synthetic Methods for this compound based on Green Chemistry Principles

| Method/Reagent | Typical Solvent | Key Byproducts | Atom Economy | Green Chemistry Considerations |

| HBr (Hydrobromic Acid) | Water or None | H₂O | High | High atom economy. Use of water as a solvent is ideal. The process is catalytic with a strong acid. libretexts.orgrsc.org |

| PBr₃ (Phosphorus Tribromide) | Dichloromethane | H₃PO₃, HBr | Low | Poor atom economy. buecher.de Often uses hazardous chlorinated solvents. Generates significant inorganic waste. |

| NBS / PPh₃ (Appel Reaction) | Dichloromethane | Succinimide, Triphenylphosphine oxide | Low | Generates two major stoichiometric byproducts. researchgate.net Traditionally uses chlorinated solvents. |

| N-Bromosuccinimide (NBS) & Light/Initiator | Carbon Tetrachloride | Succinimide | Low | Avoids elemental bromine but has low atom economy. wordpress.com CCl₄ is a highly toxic and ozone-depleting solvent. researchgate.netpsu.edu |

| Greener NBS Bromination | Ethyl Acetate / Acetonitrile | Succinimide | Low | Replaces hazardous CCl₄ with safer solvents. claremont.eduresearchgate.netpsu.edu Can be combined with microwave or light for energy efficiency. |

| Ionic Liquid (e.g., Pyridinium Bromide) | None (Solvent-free) | H₂O (with acid co-catalyst) | High | Eliminates volatile organic solvents. researchgate.net The ionic liquid can potentially be recycled. |

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, where the bromine atom, being a good leaving group, is displaced by a nucleophile. ibchem.com These reactions can proceed through different mechanistic pathways, namely S\N1 and S\N2, depending on the reaction conditions and the nature of the nucleophile. ibchem.comtransformationtutoring.com

Influence of Steric and Electronic Effects from the Isopropyl Group on Reactivity

The isopropyl group at the ortho position of the benzene (B151609) ring exerts both steric and electronic effects on the reactivity of the bromoethyl group.

Steric Hindrance: The bulky isopropyl group can sterically hinder the backside attack of the nucleophile on the α-carbon of the ethyl chain, which is required for an S\N2 reaction. ulethbridge.calibretexts.org This hindrance would be expected to decrease the rate of S\N2 reactions compared to a less substituted analogue like 1-(2-bromoethyl)benzene. The degree of this steric effect will depend on the size of the incoming nucleophile.

Electronic Effects: The isopropyl group is an electron-donating group through induction. libretexts.org This has a minor electronic effect on the reactivity of the bromoethyl group. The electron-donating nature of the isopropyl group slightly increases the electron density in the benzene ring, but its influence on the distant bromoethyl side chain is generally considered to be weak. libretexts.org

Cross-Coupling Reactions Involving this compound

This compound can participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals like palladium and nickel. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are versatile tools in organic synthesis. researchgate.net While direct cross-coupling of the C(sp³)-Br bond in this compound can be challenging, suitable conditions and ligand selection can facilitate such transformations. Common palladium-catalyzed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. researchgate.netnobelprize.orglibretexts.org

For instance, in a Suzuki-Miyaura coupling, the C(sp³)-Br bond could potentially react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nobelprize.orgnih.gov The choice of phosphine (B1218219) ligands is often crucial in these reactions to promote the desired reactivity and selectivity. nih.gov

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, XPhos | Arylated product |

| Heck | Alkene | Pd(0) complex | Alkenylated product |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst | Alkynylated product |

Data compiled from various sources on palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.orglibretexts.org

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for activating C(sp³)-halogen bonds. nih.govorganic-chemistry.orgrsc.org Nickel-catalyzed cross-coupling reactions of this compound could be achieved with various organometallic reagents, such as organozincs (in Negishi-type couplings) or Grignard reagents (in Kumada-type couplings). scholaris.caprinceton.edu

The reactivity in nickel-catalyzed systems is often dependent on the specific ligand employed. rsc.org For example, certain phosphine or N-heterocyclic carbene (NHC) ligands can significantly enhance the efficiency of the coupling process. organic-chemistry.orgscholaris.ca

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Negishi | Organozinc reagent | Ni(cod)₂, ligand | Alkylated/Arylated product |

| Kumada | Grignard reagent | NiCl₂(dppp) | Alkylated/Arylated product |

Data compiled from various sources on nickel-catalyzed cross-coupling reactions. organic-chemistry.orgscholaris.caprinceton.edu

Mechanistic Studies of Metal-Mediated Transformations

The mechanism of metal-mediated cross-coupling reactions generally involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound, forming a metal-alkyl-halide complex. nobelprize.org

Transmetalation: The organic group from the coupling partner (e.g., an organoboron or organozinc compound) is transferred to the metal center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. nobelprize.org

Mechanistic studies often focus on understanding the influence of ligands, solvents, and additives on each step of the catalytic cycle to optimize reaction conditions and improve yields and selectivity. nih.gov For substrates like this compound, a key challenge is to prevent β-hydride elimination, a common side reaction in reactions involving alkyl halides with β-hydrogens. princeton.edu The choice of catalyst and ligands plays a critical role in suppressing this unwanted pathway. princeton.edu

Electrophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In the case of this compound, the directing effects of both the isopropyl and the 2-bromoethyl groups must be considered.

The isopropyl group is a moderately activating, ortho, para-directing group. savemyexams.comstackexchange.com Its activating nature stems from the electron-donating inductive effect and hyperconjugation of the alkyl group, which enriches the electron density of the benzene ring, making it more susceptible to electrophilic attack. stackexchange.com This increased reactivity is most pronounced at the positions ortho and para to the isopropyl group.

Conversely, the 2-bromoethyl group is expected to be a deactivating group. The electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, thereby making it less reactive towards electrophiles compared to benzene itself. libretexts.org Generally, alkyl halide substituents are deactivating but can direct incoming electrophiles to the ortho and para positions due to the competing resonance effect of the halogen's lone pairs. However, in the case of a 2-bromoethyl group, the bromine is separated from the ring by two carbon atoms, meaning its resonance effect on the ring is negligible. Therefore, its influence is primarily a deactivating inductive effect, which would typically favor meta substitution relative to the point of attachment.

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity of the substitution. masterorganicchemistry.com Thus, in this compound, the ortho, para-directing influence of the activating isopropyl group is expected to dominate.

Considering the positions on the benzene ring of this compound:

Position 1 is substituted with the 2-bromoethyl group.

Position 2 is substituted with the isopropyl group.

Positions 3 and 5 are meta to the isopropyl group and ortho and para to the 2-bromoethyl group's attachment point, respectively.

Position 4 is para to the isopropyl group.

Position 6 is ortho to the isopropyl group and ortho to the 2-bromoethyl group's attachment point.

The isopropyl group strongly directs incoming electrophiles to positions 4 (para) and 6 (ortho). Position 4 is sterically unhindered, making it a likely site for substitution. Position 6, being adjacent to the bulky isopropyl group, may experience some steric hindrance, potentially reducing the yield of the corresponding product. stackexchange.com The deactivating 2-bromoethyl group would render the positions ortho and para to it (positions 3 and 5) less favorable for attack. Therefore, the major products of electrophilic aromatic substitution on this compound are predicted to be the 4-substituted and 6-substituted isomers.

Common electrophilic aromatic substitution reactions and their predicted outcomes are summarized in the table below.

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethyl)-2-isopropyl-4-nitrobenzene and 1-(2-Bromoethyl)-6-isopropyl-2-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(2-Bromoethyl)-4-bromo-2-isopropylbenzene and 1-(2-Bromoethyl)-2-bromo-6-isopropylbenzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 1-(2-Bromoethyl)-2-isopropyl-4-alkylbenzene and 1-(2-Bromoethyl)-6-isopropyl-2-alkylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromoethyl)-2-isopropyl-4-acylbenzene and 1-(2-Bromoethyl)-6-isopropyl-2-acylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 1-(2-Bromoethyl)-2-isopropyl-4-benzenesulfonic acid and 1-(2-Bromoethyl)-6-isopropyl-2-benzenesulfonic acid |

It is important to note that Friedel-Crafts reactions can be sensitive to deactivating groups, and the presence of the 2-bromoethyl substituent might necessitate harsher reaction conditions.

Radical Reactions Initiated from the 2-Bromoethyl Group of this compound

The 2-bromoethyl group provides a reactive site for radical reactions, distinct from the chemistry of the aromatic ring. Specifically, the carbon-hydrogen bonds on the alkyl chain and the carbon-bromine bond can participate in radical processes.

Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or UV light, is a common method for introducing a halogen atom at a benzylic position. khanacademy.org The benzylic position is the carbon atom directly attached to a benzene ring. In this compound, there are two benzylic positions: the methine C-H of the isopropyl group and the methylene (B1212753) C-H bonds of the ethyl group.

The stability of the resulting radical intermediate is the key factor determining the site of radical abstraction. Benzylic radicals are significantly stabilized by resonance with the aromatic ring. The tertiary benzylic radical that would be formed by abstracting a hydrogen from the isopropyl group is more stable than the primary benzylic radical from the ethyl group. However, the question specifies reactions initiated from the 2-bromoethyl group.

The C-Br bond is weaker than a C-H bond and can be cleaved homolytically under certain conditions, such as with organotin reagents (e.g., tributyltin hydride, Bu₃SnH) or via electrochemical reduction, to generate a carbon-centered radical. acs.orglibretexts.org The reaction is typically initiated by a radical initiator that generates a tin radical (from Bu₃SnH), which then abstracts the bromine atom from this compound to form a primary alkyl radical.

Once the 1-(2-isopropylphenyl)ethyl radical is formed, it can undergo several propagation steps. A common reaction is hydrogen atom abstraction from a hydrogen donor, such as Bu₃SnH, to yield the corresponding reduced product, 1-ethyl-2-isopropylbenzene.

Alternatively, under conditions where a bromine source like Br₂ is present and radical initiation is provided (e.g., light or heat), radical substitution can occur on the alkyl chain. ucr.edulibretexts.org The stability of the potential radical intermediates dictates the regioselectivity. Abstraction of a hydrogen atom from the carbon adjacent to the bromine atom (the α-carbon) would be less favorable than abstraction of a hydrogen from the benzylic position. However, if the reaction is specifically targeting the bromoethyl group, for example in a subsequent elimination or substitution reaction initiated by a radical process, the initial formation of the radical at this site is the key step.

A summary of potential radical reactions initiated from the 2-bromoethyl group is presented below.

| Reaction Type | Reagents | Intermediate | Major Product |

| Reductive Dehalogenation | Bu₃SnH, AIBN (cat.) | 1-(2-isopropylphenyl)ethyl radical | 1-Ethyl-2-isopropylbenzene |

| Radical Coupling | Electrochemical Reduction | 1-(2-isopropylphenyl)ethyl radical | 1,4-Bis(2-isopropylphenyl)butane |

These radical reactions highlight the synthetic utility of the bromoethyl group, allowing for its conversion into other functional groups or for the formation of new carbon-carbon bonds. The specific outcome will be highly dependent on the reaction conditions and the other reagents present in the reaction mixture.

Advanced Spectroscopic Characterization of 1 2 Bromoethyl 2 Isopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgipb.ptsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the precise structure of 1-(2-Bromoethyl)-2-isopropylbenzene.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, approximately between δ 7.1 and 7.4 ppm. chemicalbook.com Due to the ortho-substitution pattern, these protons would likely exhibit complex splitting patterns (multiplets) as they are coupled to each other. The methine proton of the isopropyl group (-CH(CH₃)₂) would appear as a septet due to coupling with the six equivalent methyl protons. chemicalbook.com This signal is typically found further downfield than the methyl protons. The two methyl groups of the isopropyl substituent are equivalent and would therefore produce a single doublet in the upfield region, integrating to six protons. chemicalbook.com The two methylene (B1212753) groups of the bromoethyl chain (-CH₂CH₂Br) would each give rise to a triplet, assuming coupling only to the adjacent methylene group. The methylene group attached to the bromine atom would be expected to be more deshielded and thus appear at a higher chemical shift compared to the methylene group attached to the benzene ring.

The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons would show several signals in the range of δ 125-145 ppm. The number of signals would depend on the symmetry of the molecule. The carbons of the isopropyl group would include a methine carbon signal and a signal for the two equivalent methyl carbons. The two methylene carbons of the bromoethyl group would also give distinct signals, with the carbon bonded to the bromine atom appearing at a higher chemical shift due to the electronegativity of the bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~ 7.1 - 7.4 (m) | ~ 125 - 145 |

| Isopropyl-CH | Septet | ~ 34 |

| Isopropyl-CH₃ | Doublet | ~ 24 |

| Ar-CH₂ | Triplet | ~ 39 |

| CH₂-Br | Triplet | ~ 33 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the molecule. mnstate.edu

A COSY experiment on this compound would show cross-peaks connecting coupled protons. mnstate.edu For instance, a cross-peak would be observed between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity. Similarly, cross-peaks would appear between the two methylene protons of the bromoethyl group, establishing the -CH₂CH₂- linkage. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring.

An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This technique would definitively link the proton signals of the isopropyl methine and methyl groups to their corresponding carbon signals. Likewise, it would connect the methylene proton signals of the bromoethyl group to their respective carbon signals, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.americanpharmaceuticalreview.comspectroscopyonline.comresearchgate.netcovalentmetrology.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.comspectroscopyonline.comcovalentmetrology.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.covalentmetrology.comresearchgate.net

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl and ethyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. A key absorption would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bending (Isopropyl) | ~ 1370 & 1385 (doublet) |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy for Complementary Vibrational Information.researchgate.netmdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netmdpi.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. scm.com For this compound, the symmetric stretching vibrations of the benzene ring are often strong in the Raman spectrum. The C-H stretching vibrations would also be observable. The C-Br stretch, while present in the IR, may also give a characteristic signal in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.libretexts.orgsavemyexams.comuni-saarland.devaia.com

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. libretexts.orguni-saarland.de

Upon electron ionization, this compound would form a molecular ion [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would show two molecular ion peaks of similar intensity, [M]⁺ and [M+2]⁺. savemyexams.com The molecular weight of C₁₁H₁₅⁷⁹Br is 226.04 g/mol and for C₁₁H₁₅⁸¹Br is 228.04 g/mol .

The fragmentation of the molecular ion would lead to the formation of various daughter ions. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage. For this compound, cleavage of the bond between the ethyl group and the benzene ring could result in a tropylium-like ion. Another significant fragmentation would be the loss of the isopropyl group, leading to a peak corresponding to the bromoethylbenzene cation. The loss of a bromine radical is also a possible fragmentation pathway. Analysis of the masses of these fragment ions helps to piece together the structure of the original molecule. vaia.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Structure |

| [M]⁺ | 226 | 228 | [C₁₁H₁₅Br]⁺ |

| [M - CH₃]⁺ | 211 | 213 | [C₁₀H₁₂Br]⁺ |

| [M - C₃H₇]⁺ | 183 | 185 | [C₈H₈Br]⁺ |

| [M - Br]⁺ | 147 | - | [C₁₁H₁₅]⁺ |

| [C₉H₁₁]⁺ | 119 | - | [C₆H₄(C₃H₇)]⁺ |

Advanced Spectroscopic Techniques for Detailed Structural Insights

Advanced spectroscopic methods provide unparalleled insights into molecular structure, dynamics, and interactions. For a halogenated aromatic compound like this compound, techniques such as time-resolved spectroscopy and surface-enhanced Raman spectroscopy are invaluable for studying transient photochemical events and for achieving highly sensitive detection.

Time-resolved spectroscopy is a powerful method used to observe the fleeting intermediate states that occur during a chemical reaction. acs.org By using a "pump" laser pulse to initiate a reaction and a subsequent "probe" pulse to record the spectral signature at incredibly short time intervals (from picoseconds to femtoseconds), chemists can effectively create a high-speed movie of molecular transformations. wisc.edu

For this compound, a key photochemical reaction of interest is the photodissociation of the carbon-bromine (C-Br) bond. This bond is susceptible to cleavage upon absorption of ultraviolet (UV) light.

Investigating Photodissociation:

The reaction would be initiated by an ultrafast UV laser pulse (the pump), providing the energy to break the C-Br bond. This process would generate two transient radical species: a 2-(2-isopropylethyl)phenyl radical and a bromine radical (Br•).

A second laser pulse (the probe), with a variable time delay, would then be used to measure the transient absorption spectrum of the sample. By systematically changing the delay between the pump and probe pulses, a series of spectra are collected that reveal the decay of the parent molecule and the formation and subsequent evolution of the radical intermediates. researchgate.net Studies on similar molecules like bromobenzene (B47551) show that such dissociation processes can occur on a picosecond timescale. researchgate.net

Hypothetical Research Findings:

The table below illustrates the kind of data that would be obtained from a time-resolved transient absorption experiment. The parent molecule has a specific absorption maximum. After the pump pulse, this signal would decrease, while new absorption signals corresponding to the radical intermediates would appear and then evolve over time.

Table 1: Hypothetical Transient Absorption Data for the Photolysis of this compound

| Time Delay (ps) | Parent Molecule Signal (at λmax1) | 2-(2-isopropylethyl)phenyl Radical Signal (at λmax2) |

| 0 | 100% | 0% |

| 5 | 55% | 45% |

| 10 | 30% | 70% |

| 20 | 10% | 90% |

| 50 | <5% | >95% (may start to show decay) |

This interactive table presents a simplified model of expected results based on known photochemical principles.

This data would allow researchers to determine the precise rate of C-Br bond cleavage and to study the stability and subsequent reactions of the resulting radical species, providing fundamental insights into the molecule's photochemical reactivity.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman scattering signal of molecules adsorbed onto a nanostructured metallic surface, typically made of gold or silver. acs.org This enhancement, which can be by a factor of up to 10⁸ or more, allows for the detection of substances at extremely low concentrations, even down to the single-molecule level. acs.orgifremer.fr

Application to this compound:

For a molecule like this compound, SERS would be an ideal tool for trace detection in various matrices. The technique relies on the interaction between the molecule and the metal surface. The molecule would be adsorbed onto a SERS substrate, such as a colloid of silver nanoparticles. When a laser is focused on the sample, the plasmon resonance of the nanoparticles enhances the electromagnetic field experienced by the molecule, leading to a massive increase in the intensity of its Raman spectrum. ifremer.fr

The analysis would focus on the characteristic vibrational modes of the molecule. Key signals would include:

Aromatic Ring Vibrations: The stretching and bending modes of the benzene ring.

Isopropyl Group Vibrations: The characteristic bends and stretches of the C-H bonds in the isopropyl group.

C-Br Stretch: A signal at lower wavenumbers corresponding to the carbon-bromine bond.

Research on halogenated aromatic compounds shows that the orientation of the molecule on the metal surface significantly influences which Raman signals are most enhanced. acs.org For this compound, the interaction could be through the π-electrons of the benzene ring or potentially through the lone pairs on the bromine atom.

Hypothetical Research Findings:

The following table compares the known Raman active modes of a parent structure, isopropylbenzene (cumene), with the expected SERS signals for this compound. sigmaaldrich.comnih.govresearchgate.net The SERS signals would be significantly more intense, and slight shifts in peak position could provide information about the molecule's orientation and binding to the surface.

Table 2: Comparison of Raman and Hypothetical SERS Vibrational Modes (in cm⁻¹)

| Vibrational Mode | Isopropylbenzene (Raman) sigmaaldrich.comnih.gov | This compound (Hypothetical SERS) | Expected Enhancement |

| C-Br Stretch | N/A | ~650 | Strong |

| Ring Breathing | ~1003 | ~1005 | Very Strong |

| C-H Bend (Isopropyl) | ~1157 | ~1159 | Moderate |

| Ring C-C Stretch | ~1605 | ~1608 | Strong |

This interactive table illustrates the potential enhancement and shifts in Raman signals when using the SERS technique.

By using SERS, researchers could develop highly sensitive methods for detecting trace amounts of this compound, which is crucial for environmental monitoring or quality control applications. iaea.org

Computational Chemistry Studies on 1 2 Bromoethyl 2 Isopropylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a molecule like 1-(2-Bromoethyl)-2-isopropylbenzene, DFT calculations would typically be employed to understand its fundamental electronic properties.

Analysis of Molecular Orbitals and Electron Density Distribution

A DFT analysis would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack.

Prediction of Reactivity Descriptors and Sites

From the electronic structure data, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Fukui functions can also be computed to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on the molecule. For this compound, this would help identify which atoms on the benzene (B151609) ring, the ethyl chain, or the isopropyl group are most reactive.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. An MD simulation of this compound would provide insights into the flexibility of the bromoethyl and isopropyl side chains. By simulating the molecule over time, researchers could identify the most stable conformations (rotational isomers) and the energy barriers between them. If simulated in a solvent or with other molecules, MD could also elucidate the nature and strength of intermolecular forces, such as van der Waals interactions, which govern its physical properties.

Reaction Mechanism Modeling and Transition State Characterization for Transformations of this compound

Computational modeling is invaluable for mapping out potential reaction pathways. For transformations involving this compound, such as nucleophilic substitution at the bromoethyl group or electrophilic substitution on the aromatic ring, DFT calculations could be used to model the entire reaction coordinate. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a potential energy surface can be constructed, allowing for the determination of activation energies and reaction rates. This provides a detailed, atomistic understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Computational methods can predict various spectroscopic properties, which is essential for identifying and characterizing molecules. Ab initio methods, often in conjunction with DFT, can calculate parameters for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be invaluable for interpreting experimental spectra. Similarly, the calculation of vibrational frequencies would allow for the assignment of peaks in an experimental IR spectrum to specific molecular vibrations, confirming the molecule's structure.

Applications of 1 2 Bromoethyl 2 Isopropylbenzene As a Building Block in Complex Organic Synthesis

Role in the Construction of Macrocyclic and Polycyclic Architectures

The 2-bromoethyl functional group is an effective tool for introducing the 2-isopropylphenethyl moiety into larger molecular frameworks, including macrocycles. Macrocyclic compounds, which contain large rings, are significant in fields like host-guest chemistry and materials science.

The synthesis of such structures often relies on the reaction of a di-electrophile with a di-nucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 1-(2-Bromoethyl)-2-isopropylbenzene can act as a mono-electrophile in reactions with di-nucleophiles or, more commonly, a precursor to a di-electrophile. For instance, two molecules of this compound can be linked by a spacer to create a di-bromo compound, which can then react with a di-nucleophile to form a macrocycle.

A common strategy for forming macrocycles is the alkylation of alcohols or amines. cam.ac.uk The bromoethyl group readily undergoes nucleophilic substitution with phenoxides or amides to form ether or amine linkages, which become part of the macrocyclic ring. The bulky isopropyl group can influence the conformation of the resulting macrocycle, potentially creating specific pre-organized cavities for molecular recognition. Ring-closing metathesis (RCM) is another powerful technique for macrocycle synthesis, and while this compound is not a direct RCM precursor, it can be converted into one by introducing terminal alkene functionalities. cam.ac.ukmdpi.com

| Macrocyclization Strategy | Role of this compound | Example Reaction Partner | Resulting Linkage |

| Nucleophilic Substitution | Acts as an electrophilic precursor to introduce the 2-isopropylphenethyl unit. | Bisphenols, Diamines | Ether, Amine |

| Ring-Closing Metathesis (RCM) | Can be derivatized to contain a terminal alkene for subsequent RCM. | Another alkene-terminated molecule | Saturated carbon-carbon bond (after hydrogenation) |

Derivatization for the Synthesis of Novel Organic Scaffolds

The true versatility of this compound as a building block lies in the array of chemical transformations its bromoethyl group can undergo. The bromine atom is a good leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups. This derivatization is key to creating novel organic scaffolds, which are core structures that can be further modified to produce a library of compounds for applications in medicinal chemistry and materials science.

For example, reaction with sodium azide (B81097) yields an azido (B1232118) derivative, which can then participate in 'click' chemistry reactions like the azide-alkyne cycloaddition to form triazoles. core.ac.uk Reaction with hydrazine (B178648) can produce substituted hydrazines, a reaction class used in the synthesis of pharmaceuticals like phenelzine (B1198762) from (2-bromoethyl)benzene (B7723623). fishersci.ca These transformations highlight the role of this compound as an intermediate for accessing diverse molecular frameworks. chemicalbook.com

Below is a table summarizing potential derivatization reactions:

| Reagent/Nucleophile | Functional Group Introduced | Product Class |

|---|---|---|

| Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Alcohol |

| Sodium Azide (NaN₃) | Azide (-N₃) | Alkyl Azide |

| Sodium Cyanide (NaCN) | Cyano/Nitrile (-CN) | Nitrile |

| Hydrazine (N₂H₄) | Hydrazinyl (-NHNH₂) | Substituted Hydrazine |

| Sodium Thiolate (NaSR) | Thioether (-SR) | Thioether |

| Ammonia (NH₃) | Amine (-NH₂) | Primary Amine |

Preparation of Organometallic Reagents from this compound

Organometallic reagents are powerful tools in organic synthesis, acting as potent nucleophiles for the formation of new carbon-carbon bonds. libretexts.org this compound is a suitable precursor for the preparation of several important organometallic compounds, most notably Grignard and organolithium reagents.

The formation of these reagents involves a reversal of polarity (umpolung), converting the electrophilic carbon atom bonded to the bromine into a highly nucleophilic, carbanionic carbon. libretexts.org

Grignard Reagent Formation: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-isopropylphenethyl)magnesium bromide. byjus.com The ether solvent is crucial as it coordinates to the magnesium atom, stabilizing the reagent. libretexts.orgbyjus.com

Organolithium Reagent Formation: Similarly, treating this compound with two equivalents of lithium metal in an inert hydrocarbon solvent like pentane (B18724) or hexane (B92381) produces the organolithium reagent, (2-isopropylphenethyl)lithium. libretexts.org

These newly formed organometallic reagents are highly reactive and can be used immediately in subsequent reactions with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to create more complex molecules. byjus.com

| Reagent Type | Metal Reactant | Typical Solvent | Product |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | (2-isopropylphenethyl)magnesium bromide |

| Organolithium Reagent | Lithium (Li) | Pentane, Hexane | (2-isopropylphenethyl)lithium |

Utility in the Synthesis of Functional Organic Materials

The unique structure of this compound makes it a candidate for incorporation into functional organic materials, where molecular design dictates bulk properties like conductivity or flame retardancy.

The bromoethyl group provides a convenient handle for grafting the molecule onto polymer backbones or other material precursors through nucleophilic substitution reactions. The bulky and lipophilic 2-isopropylphenyl group can enhance the solubility of the resulting material in organic solvents, which is a critical factor for solution-based processing and fabrication of thin films or fibers. Furthermore, the introduction of aromatic rings can influence the electronic properties and thermal stability of a material.

An analogous compound, (2-bromoethyl)benzene, is noted for its application as a flame retardant. fishersci.ca Brominated organic compounds often function as flame retardants by releasing hydrogen bromide gas upon heating, which acts as a radical trap to interrupt the combustion cycle in the gas phase. This suggests that this compound could be investigated for similar applications or serve as an intermediate in the synthesis of more complex, polymeric flame retardants.

Future Research Directions and Outlook for 1 2 Bromoethyl 2 Isopropylbenzene Research

Exploration of Catalytic Asymmetric Reactions Utilizing 1-(2-Bromoethyl)-2-isopropylbenzene

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries. acs.org The structure of this compound makes it an interesting substrate for such investigations.

Future research could focus on utilizing the bromoethyl group as a handle for asymmetric transformations. The development of novel chiral ligands capable of controlling the stereochemistry of reactions at the carbon atom bearing the bromine is a key area of interest. bath.ac.uksnnu.edu.cn For instance, transition-metal catalyzed cross-coupling reactions, a powerful tool for C-C bond formation, could be rendered asymmetric. libretexts.orgnih.gov The design of chiral phosphine (B1218219), N-heterocyclic carbene (NHC), or dinitrogen ligands that can effectively interact with a metal catalyst (e.g., Palladium, Nickel, or Copper) and the substrate would be a primary objective. tdx.catchinesechemsoc.orgnih.gov

A potential research direction involves the stereoconvergent cross-coupling of racemic this compound with various nucleophiles. nih.gov This would involve a catalytic system that can selectively react with one enantiomer of the starting material or convert the racemic mixture into a single enantiomeric product.

Table 1: Potential Catalytic Systems for Asymmetric Reactions

| Catalyst Type | Metal Center | Chiral Ligand Example | Potential Reaction |

| Organometallic | Palladium (Pd) | Chiral Biaryl Monophosphines | Asymmetric Suzuki or Sonogashira Coupling |

| Organometallic | Nickel (Ni) | Chiral Pybox or Dinitrogen Ligands | Asymmetric Negishi or Kumada Coupling |

| Organocatalyst | --- | Chiral Amine or Phosphoric Acid | Asymmetric Nucleophilic Substitution |

The steric bulk of the ortho-isopropyl group is expected to play a significant role in the enantioselectivity of these reactions, potentially leading to high levels of stereocontrol.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and easier scalability over traditional batch processes. mdpi.comresearchgate.net The integration of the synthesis and transformations of this compound into continuous flow systems represents a significant area for future research.

The synthesis of this compound itself could be adapted to a flow process. For example, the bromination of 2-isopropylphenylethanol could be performed in a microreactor, allowing for precise control of reaction temperature and time, potentially minimizing the formation of byproducts. uco.es

Furthermore, subsequent reactions involving the bromoethyl group, such as nucleophilic substitutions or cross-coupling reactions, could be telescoped in a continuous flow setup. researchgate.net This would involve pumping streams of the substrate, reagent, and catalyst through heated or cooled coils or packed-bed reactors, enabling rapid optimization and production. acs.org

Table 2: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Difficult and requires process re-optimization | Straightforward by running the system for longer |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

The development of immobilized catalysts or reagents within the flow reactor would be a particularly attractive goal, as it would simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. libretexts.org

Development of Sustainable Synthesis and Transformation Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact and improve resource efficiency. researchgate.netijnc.irlongdom.org Future research on this compound should prioritize the development of more sustainable synthetic methods.

This includes exploring greener brominating agents to replace traditional and often hazardous reagents like molecular bromine. oneonta.edu The use of catalytic amounts of bromide sources in conjunction with an oxidant could be a more atom-economical approach.

Furthermore, the development of catalytic transformations that proceed under milder conditions, in greener solvents (such as water or bio-based solvents), and with higher energy efficiency is a key research direction. longdom.org For instance, photocatalytic or electrochemical methods could be investigated for the activation of the C-Br bond, avoiding the need for high temperatures and stoichiometric reagents. acs.org

The design of catalytic cycles that minimize waste generation is also crucial. For example, in cross-coupling reactions, the development of highly active catalysts that can operate at low loadings would reduce the amount of metal waste. tdx.cat

Interdisciplinary Research with Material Science and Polymer Chemistry

The unique structure of 1-(2-b-romoethyl)-2-isopropylbenzene makes it a potential building block for novel materials and polymers. Interdisciplinary research at the interface of organic chemistry, material science, and polymer chemistry could unlock new applications for this compound.

The bromoethyl group can serve as an initiator or a functional handle for polymerization reactions. For example, it could be used in atom transfer radical polymerization (ATRP) to create well-defined polymers with a 2-isopropylphenyl end-group. google.com The properties of these polymers, such as their thermal stability, solubility, and mechanical properties, would be influenced by the bulky isopropylbenzene moiety.

Furthermore, this compound could be incorporated as a monomer in polymerization processes. For instance, after conversion of the bromoethyl group to a polymerizable functionality (e.g., a vinyl or acrylate (B77674) group), it could be copolymerized with other monomers to create functional polymers with tailored properties.

Table 3: Potential Polymer Architectures

| Polymerization Method | Role of this compound | Potential Polymer Type | Potential Application |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | End-functionalized polymers | Polymer coatings, drug delivery |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Chain Transfer Agent | Block copolymers | Nanomaterials, surfactants |

| Post-polymerization Modification | Functional Monomer Precursor | Side-chain functionalized polymers | Specialty plastics, membranes |

The resulting polymers could find applications in areas such as advanced coatings, specialty plastics, or as components in electronic or optical materials. The steric hindrance provided by the isopropyl group might impart unique properties to the polymer, such as increased solubility in organic solvents or altered chain packing in the solid state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.